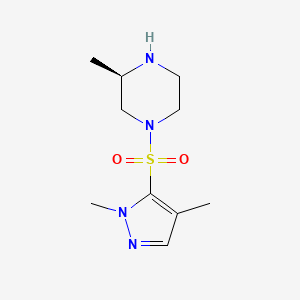
N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine typically involves the reaction of 1-methylbenzotriazole with 2-chloroethyl ethyl sulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated benzotriazole derivatives.
科学的研究の応用
N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers to enhance their durability and resistance to degradation.
作用機序
The mechanism of action of N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A parent compound with similar structural features but lacking the ethylsulfanyl and methyl groups.
5-Methyl-1H-benzotriazole: A derivative with a methyl group at the 5-position, similar to the compound but without the ethylsulfanyl group.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative used as a UV stabilizer in polymers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
IUPAC Name |
N-(2-ethylsulfanylethyl)-1-methylbenzotriazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-3-16-7-6-12-9-4-5-11-10(8-9)13-14-15(11)2/h4-5,8,12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWSBFMMTYAOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC1=CC2=C(C=C1)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one](/img/structure/B6978650.png)
![[4-[[(3,5-Dichloro-2-methoxyphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6978681.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(5-methylthiophen-3-yl)propan-1-amine](/img/structure/B6978683.png)

![3-[methyl-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]carbamoyl]benzoic acid](/img/structure/B6978691.png)
![3-[3-[(Dimethylamino)methyl]pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6978694.png)
![N-propyl-3-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethylamino]methyl]benzamide](/img/structure/B6978698.png)
![N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6978704.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6978714.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B6978730.png)
![tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6978737.png)
![Tert-butyl 1-[[(1-methylbenzotriazol-5-yl)amino]methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6978738.png)
![1-[(2-Cyclopropylphenyl)methyl]-3-methylazetidine-3-carboxamide](/img/structure/B6978739.png)
